N-(Piperidine-4-yl)pivalamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(Piperidine-4-yl)pivalamide hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Scientific Research Applications
Cannabinoid Receptor Antagonists
- N-(Piperidine-4-yl)pivalamide hydrochloride derivatives have been explored for their role as cannabinoid receptor antagonists. These compounds are valuable for understanding the cannabinoid receptor binding sites and could have therapeutic potential in mitigating the side effects of cannabinoids (Lan et al., 1999).
Anti-Acetylcholinesterase Activity
- Certain derivatives of this compound show significant anti-acetylcholinesterase activity. This property is crucial in the development of treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibitors can help increase cognitive function (Sugimoto et al., 1990).
Imaging in Breast Cancer
- Derivatives of this compound, specifically designed as sigma receptor binding radioligands, have been studied for their potential in imaging breast cancer. These compounds might offer an advanced approach for the early detection and monitoring of breast cancer (John et al., 1999).
Opioid Receptor Agonists
- Some compounds related to this compound have been identified as novel δ-opioid agonists. These show promising results for chronic pain treatment due to their analgesic and antidepressive effects in animal models (Nozaki et al., 2012).
Rho Kinase Inhibition for CNS Disorders
- N-(Pyridin-4-yl) piperazine-1-carboxamide hydrochloride, a related compound, is being investigated as a Rho kinase inhibitor for treating central nervous system disorders. Its synthetic process has been optimized for large-scale production, highlighting its potential clinical significance (Wei et al., 2016).
Anti-Obesity Effects
- Studies on this compound derivatives, such as AM-251, have shown potential anti-obesity effects in animal models. These compounds act as cannabinoid CB1 receptor antagonists and can significantly reduce food intake and body weight (Hildebrandt et al., 2003).
CGRP Receptor Antagonist
- Certain enantiomers of compounds structurally related to this compound have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists. These have shown promise in preclinical models for treating conditions like migraine (Cann et al., 2012).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include n-(piperidine-4-yl)pivalamide hydrochloride, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives interact with their targets to induce various biological effects . For instance, some piperidine derivatives have been found to have significant inhibitory bioactivity in HepG2 cells .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Some piperidine derivatives have been found to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
properties
IUPAC Name |
2,2-dimethyl-N-piperidin-4-ylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIFFOTZVTYDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCNCC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.